4-[(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
説明
This compound features a hybrid structure integrating a 2,4-dimethylthiazole ring, a pyridazinone core, a piperidine spacer, and a terminal benzonitrile group.
特性
IUPAC Name |
4-[[4-[[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-16-23(30-17(2)25-16)21-7-8-22(29)28(26-21)15-20-9-11-27(12-10-20)14-19-5-3-18(13-24)4-6-19/h3-8,20H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASFJMZFIGGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Metrics
Key analogues include:
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (): Shares the benzonitrile group and heterocyclic core but lacks the thiazole and pyridazinone moieties. Its synthesis and characterization (e.g., NMR, HRMS) highlight stability differences due to the azide group, which may affect pharmacokinetics compared to the target compound’s thiazole-pyridazinone system .
- Aglaithioduline (): A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing. While structurally distinct from the target compound, this example underscores how minor functional group changes (e.g., benzonitrile vs. hydroxamate) alter target selectivity and metabolic stability .
Table 1: Structural and Functional Group Comparison
| Compound | Core Motifs | Key Functional Groups | Potential Targets |
|---|---|---|---|
| Target Compound | Thiazole, pyridazinone, benzonitrile | 2,4-dimethylthiazole, C≡N | Kinases, HDACs |
| 4-(3-Azido-5-methyl-pyrazolyl)benzonitrile | Pyrazole, benzonitrile | Azide, C≡N | Click chemistry probes |
| SAHA-like analogues | Hydroxamate, aliphatic chain | -CONHOH | HDACs |
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound (Predicted) | 4-(3-Azido-5-methyl-pyrazolyl)benzonitrile | SAHA-like Analogues |
|---|---|---|---|
| LogP | ~2.5 (moderate lipophilicity) | ~1.8 (higher polarity due to azide) | ~3.0 (hydrophobic chain) |
| Solubility (aq.) | Moderate (C≡N enhances) | Low (azide instability) | Low |
| Metabolic Stability | High (resistant to oxidation) | Moderate (azide degradation risk) | Low (hydroxamate cleavage) |
Analytical and Computational Comparisons
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows higher similarity to kinase inhibitors (e.g., gefitinib analogs) than to HDAC inhibitors like SAHA. Morgan fingerprints could further differentiate its piperidine-thiazole linkage from other scaffolds .
- Spectroscopic Profiling: Techniques like HRMS and NMR (as applied in ) are critical for distinguishing the target compound’s unique pyridazinone-thiazole signature from analogues with pyrazole or triazole cores.
Research Implications and Limitations
While structural similarity predicts overlapping target profiles (e.g., kinase inhibition), the target compound’s hybrid architecture may confer unique advantages:
- Selectivity : The 2,4-dimethylthiazole group could reduce off-target interactions compared to simpler heterocycles .
- Synthetic Challenges: The piperidine-pyridazinone linkage (absent in ’s compounds) may complicate synthesis, requiring optimized coupling strategies .
Key Limitations :
- No direct activity data for the target compound are available in the evidence, necessitating extrapolation from structural analogues.
- Cross-reactivity in assays () could overestimate its biological relevance without confirmatory studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
